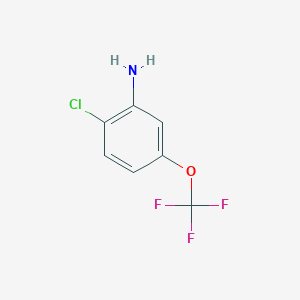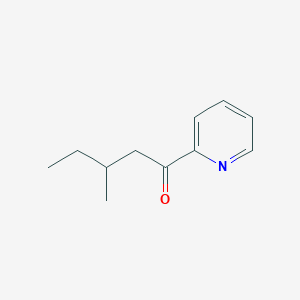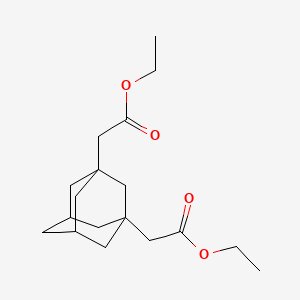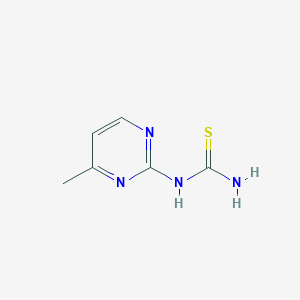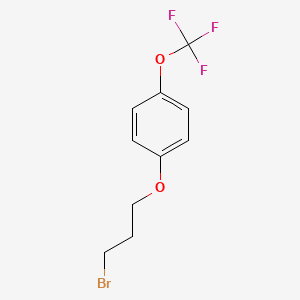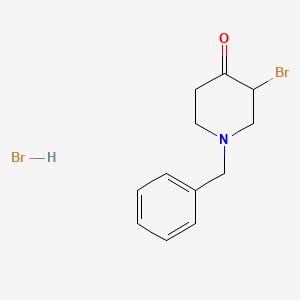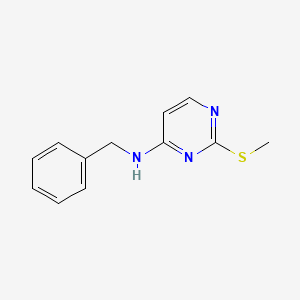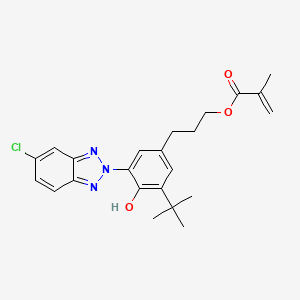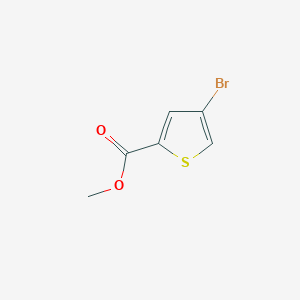
Methyl 4-bromothiophene-2-carboxylate
概要
説明
“Methyl 4-bromothiophene-2-carboxylate” is a chemical compound with the empirical formula C6H5BrO2S . It is a solid substance and its molecular weight is 221.07 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromothiophene-2-carboxylate” is represented by the SMILES stringCOC(=O)c1cc(Br)cs1 . This indicates that the molecule consists of a bromothiophene ring attached to a methyl ester group. Physical And Chemical Properties Analysis
“Methyl 4-bromothiophene-2-carboxylate” has a molecular weight of 221.072 . It has a density of 1.7±0.1 g/cm3 . The boiling point is 255.5±20.0 °C at 760 mmHg . The flash point is 108.3±21.8 °C .科学的研究の応用
Photochemical Behavior and Synthesis
Methyl 4-bromothiophene-2-carboxylate plays a significant role in photochemical processes. It has been investigated for its ability to undergo arylation through a photochemical process, which has applications in synthesizing various aromatic compounds. For instance, this chemical has been utilized in the synthesis of naturally occurring bithiophenes, such as those isolated from Arctium lappa (D’Auria et al., 1989).
Catalytic Reactions
Methyl 4-bromothiophene-2-carboxylate is used in palladium-catalyzed direct arylation of heteroaromatics. This application is significant in preventing the formation of dimers or oligomers, thereby facilitating the formation of biheteroaryls in high yields. This process is efficient for coupling a wide variety of heteroaromatics (Fu et al., 2012).
Antibacterial and Antifungal Evaluation
This compound has been explored for its potential in synthesizing new molecules with antibacterial and antifungal properties. The solvent-free synthesis of derivatives based on 5-bromothiophene has shown promising results in this regard (Sharma et al., 2022).
Organic Experiment Design
Methyl 4-bromothiophene-2-carboxylate is instrumental in designing organic chemistry experiments, especially in the context of synthesizing drug intermediates. Its use can enhance students' interest in scientific research and improve experimental skills (Min, 2015).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of thienopyridinones and thienopyranones, highlighting its versatility in creating a range of heterocyclic compounds (Ames & Ribeiro, 1975).
Spasmolytic Activity and Computational Studies
Recent research has explored the synthesis of thiophene-based derivatives using 5-bromothiophene-2-carboxylic acid, focusing on their spasmolytic activity. Computational studies have also been conducted to understand their structural and electronic properties (Rasool et al., 2020).
特性
IUPAC Name |
methyl 4-bromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZXLAIWCQLSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508922 | |
| Record name | Methyl 4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromothiophene-2-carboxylate | |
CAS RN |
62224-16-2 | |
| Record name | Methyl 4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)
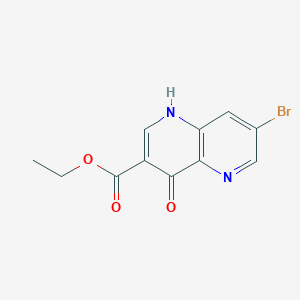
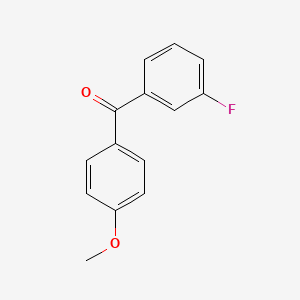
![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)
